(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is a monoprotected derivative of DAP . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” was confirmed through NMR, elemental analysis, and IR spectroscopic analysis .
Physical And Chemical Properties Analysis
“(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is a solid at 20°C. Its molecular formula is C9H17NO4, and its molecular weight is 203.24 g/mol .
Scientific Research Applications
Reaction Pathways and Product Formation
A study explored the reaction pathways involving the guanidino group of arginine and α-dicarbonyl compound methylglyoxal. This reaction, using N(α)-tert-butoxycarbonyl (Boc)-arginine, resulted in the formation of several products under physiological conditions, highlighting the chemical's role in complex organic reactions (Klöpfer, Spanneberg, & Glomb, 2011).
Synthesis of Amino Acids and Peptides
The chemical has been used in the synthesis of enantiopure non-natural alpha-amino acids. A methodology involving the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate was applied for synthesizing a variety of delta, epsilon-unsaturated alpha-amino acids, including (S)-2-amino-oleic acid (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Role in Collagen Cross-Links
Another research effort described the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links. This demonstrates the utility of this chemical in biochemical applications, particularly in the structural and functional aspects of proteins (Adamczyk, Johnson, & Reddy, 1999).
Applications in Organic Synthesis
The compound is also significant in organic synthesis. For example, it was used in the synthesis of isotopically labeled (+)-deoxypyridinoline, showcasing its application in producing labeled compounds for various research purposes (Adamczyk, Johnson, Reddy, & Rege, 2000).
Environmental Applications
Additionally, the modified form of this compound (2-amino-5-guanidinopentanoic acid) was used to develop activated carbon for removing methylene blue dye from aqueous medium, indicating its potential in environmental remediation applications (Naushad et al., 2019).
Safety And Hazards
While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” is not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
The use of “(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid” in the synthesis of indole derivatives for the treatment and prevention of bacterial infections suggests potential future directions in medical and pharmaceutical research . Additionally, the use of AAILs in organic synthesis presents opportunities for further exploration and development .
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160126 | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid | |
CAS RN |
13726-76-6 | |
Record name | N-tert-Butoxycarbonyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(tert-butoxycarbonyl)-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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